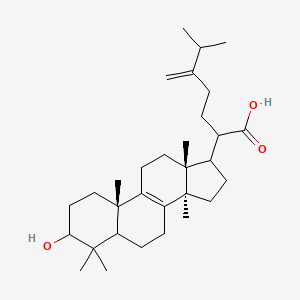
Eburcoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eburcoic acid is a naturally occurring triterpenoid compound, belonging to the class of lanostane-type triterpenoids. It is found in various fungi, particularly in the species Antrodia camphorata. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antidiabetic, and antihyperlipidemic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eburcoic acid can be synthesized through both natural extraction and chemical synthesis. The natural extraction method involves isolating the compound from the roots, stems, leaves, or fruits of certain plants. Chemical synthesis requires specific synthetic routes and reagents, including catalysts and solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from natural sources, followed by purification processes to obtain the compound in its pure form. The use of advanced extraction techniques, such as supercritical fluid extraction, can enhance the yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
Eburcoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dehydroeburicoic acid.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include dehydroeburicoic acid (from oxidation) and various substituted derivatives of this compound, which can have enhanced or modified biological activities .
Scientific Research Applications
Eburcoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive triterpenoids.
Biology: this compound is studied for its role in cellular processes, including its antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in treating liver diseases, diabetes, and hyperlipidemia.
Mechanism of Action
Eburcoic acid exerts its effects through various molecular targets and pathways:
Antioxidant Mechanism: It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
Anti-inflammatory Mechanism: this compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Antidiabetic Mechanism: It improves insulin sensitivity and regulates glucose metabolism.
Antihyperlipidemic Mechanism: This compound modulates lipid metabolism, reducing levels of triglycerides and cholesterol in the blood.
Comparison with Similar Compounds
Eburcoic acid is unique among triterpenoids due to its specific biological activities and molecular structure. Similar compounds include:
Dehydroeburicoic acid: An oxidized form of this compound with similar biological activities.
Lanosterol: A precursor in the biosynthesis of steroids, sharing a similar lanostane skeleton.
Betulinic acid: Another triterpenoid with anticancer and anti-inflammatory properties.
This compound stands out due to its combined antioxidant, anti-inflammatory, antidiabetic, and antihyperlipidemic effects, making it a valuable compound for various scientific and medical applications .
Properties
Molecular Formula |
C31H50O3 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
2-[(10S,13R,14R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |
InChI |
InChI=1S/C31H50O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25-26,32H,3,9-18H2,1-2,4-8H3,(H,33,34)/t21?,22?,25?,26?,29-,30-,31+/m1/s1 |
InChI Key |
UGMQOYZVOPASJF-CJTDJZCISA-N |
Isomeric SMILES |
CC(C)C(=C)CCC(C1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C)C(=O)O |
Canonical SMILES |
CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


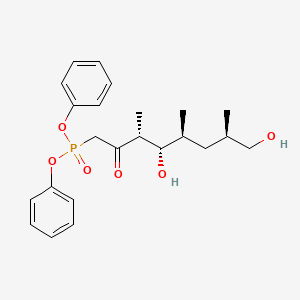
![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854590.png)
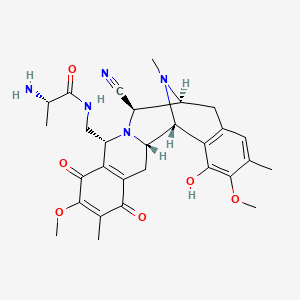
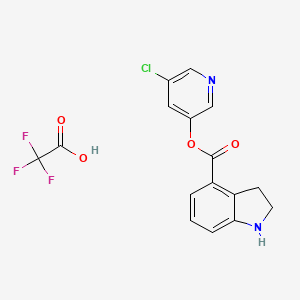
![N-[(4-chlorophenyl)methyl]-6-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]-1,2-dimethyl-7-oxoimidazo[4,5-c][1,8]naphthyridine-8-carboxamide](/img/structure/B10854604.png)


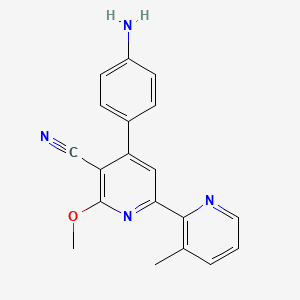

![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B10854662.png)
![4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid](/img/structure/B10854667.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B10854669.png)
![2-[(2R)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854671.png)

